molecular formula C18H20N4 B12791351 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine CAS No. 33419-89-5

7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine

Cat. No.: B12791351
CAS No.: 33419-89-5
M. Wt: 292.4 g/mol
InChI Key: VEWUWPWFOFCRJF-UHFFFAOYSA-N
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Description

7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of macrocyclic ligands, which are large ring molecules capable of forming stable complexes with metal ions. Its structure includes multiple nitrogen atoms, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine typically involves multi-step organic reactions. One common method starts with the condensation of appropriate diamines with aldehydes to form intermediate Schiff bases. These intermediates are then cyclized under controlled conditions to form the macrocyclic structure. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

Chemistry

In chemistry, 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is used as a ligand in coordination chemistry

Biology

The compound’s ability to form complexes with metal ions makes it useful in biological research. Metal complexes of this compound are investigated for their potential as enzyme mimics, therapeutic agents, and diagnostic tools.

Medicine

In medicine, the compound and its derivatives are explored for their potential as drugs or drug delivery systems. Their ability to bind metal ions can be leveraged to design compounds with specific biological activities, such as anticancer or antimicrobial properties.

Industry

In industrial applications, the compound is used in the development of advanced materials, such as catalysts for chemical reactions, sensors, and electronic devices. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, enzymes, and other targets, leading to various biological and chemical effects. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,15,17,18,20-Hexahydrodibenzo(e,m)pyrazino(2,3-b)(1,4,8,11)tetraazacyclotetradecinato(2-)nickel(II)
  • 7,8,16,17-Tetrahydro-6H,15H-dibenzo(b,i)(1,4,8,11)tetraoxacyclotetradecine
  • Sodium 6,7,8,15,16,17-Hexahydrodibenzo(b,i)(1,4,8,11)tetraoxacyclotetradecine-7,16-diyl diphosphate

Uniqueness

Compared to similar compounds, 7,8,15,16,17,18-Hexahydrodibenzo(e,m)(1,4,8,11)tetraazacyclotetradecine is unique due to its specific arrangement of nitrogen atoms within the macrocyclic ring. This arrangement allows for the formation of highly stable metal complexes with distinct electronic and structural properties. These unique features make it particularly valuable in applications requiring precise control over metal-ligand interactions.

Properties

CAS No.

33419-89-5

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2,5,13,16-tetrazatricyclo[16.4.0.06,11]docosa-1(22),6,8,10,12,16,18,20-octaene

InChI

InChI=1S/C18H20N4/c1-3-7-17-15(5-1)13-19-9-10-20-14-16-6-2-4-8-18(16)22-12-11-21-17/h1-8,13-14,21-22H,9-12H2

InChI Key

VEWUWPWFOFCRJF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C=NCCN=CC3=CC=CC=C3N1

Origin of Product

United States

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